molecular formula C18H14N4O3S2 B3206844 N-methyl-N-phenyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1040674-97-2

N-methyl-N-phenyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

Cat. No.: B3206844
CAS No.: 1040674-97-2
M. Wt: 398.5 g/mol
InChI Key: OWPMLZJGQNUZRH-UHFFFAOYSA-N
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Description

N-methyl-N-phenyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a heterocyclic compound featuring a thiophene core substituted with a sulfonamide group (N-methyl-N-phenyl) and a 1,2,4-oxadiazole ring linked to a pyridine moiety. Crystallographic analysis of such compounds often employs the SHELX software suite for structure refinement, as it is widely used for small-molecule and macromolecular crystallography .

Properties

IUPAC Name

N-methyl-N-phenyl-2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S2/c1-22(14-7-3-2-4-8-14)27(23,24)15-9-11-26-16(15)18-20-17(21-25-18)13-6-5-10-19-12-13/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPMLZJGQNUZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-phenyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide typically involves multi-step organic reactionsSpecific reagents and catalysts, such as triethylamine and various solvents, are often employed to facilitate these reactions .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, leading to different reduced products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene or pyridine rings .

Scientific Research Applications

Scientific Research Applications

1. Antimicrobial Activity

  • Overview : The compound has been investigated for its antimicrobial properties against various bacterial and fungal strains.
  • Case Study : A study demonstrated that derivatives of oxadiazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli . The mechanism involves disruption of bacterial cell wall synthesis.

2. Anticancer Properties

  • Overview : Research indicates that this compound may induce apoptosis in cancer cells.
  • Case Study : In vitro studies showed that oxadiazole derivatives can inhibit cell proliferation in human cancer cell lines, including breast and colon cancer . The proposed mechanism involves the activation of caspases, leading to programmed cell death.

3. Anti-inflammatory Effects

  • Overview : Investigations into the anti-inflammatory potential of the compound have yielded promising results.
  • Case Study : A series of experiments indicated that certain derivatives reduce the production of pro-inflammatory cytokines in macrophages, suggesting a role in modulating inflammatory responses .

Data Tables

Application Area Activity Observed Target Organisms/Cells Mechanism
AntimicrobialSignificant inhibitionS. aureus, E. coliCell wall disruption
AnticancerInduction of apoptosisHuman cancer cell linesCaspase activation
Anti-inflammatoryCytokine reductionMacrophagesInhibition of signaling pathways

Mechanism of Action

The mechanism by which N-methyl-N-phenyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the compound’s application. The pathways involved often include inhibition of enzyme activity, disruption of cellular processes, or binding to DNA, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of sulfonamide-containing heterocycles, which are frequently explored for pharmaceutical and material science applications. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Features Molecular Weight (g/mol) Notable Substituents Potential Applications
N-methyl-N-phenyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide (Target) Thiophene-sulfonamide, pyridinyl-oxadiazole ~413.45 N-methyl, N-phenyl, pyridin-3-yl Kinase inhibition, antimicrobial
{2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-ethyl}amine hydrochloride (1227465-69-1) Ethylamine-oxadiazole, methoxymethyl ~207.65 Methoxymethyl, hydrochloride salt Intermediate in drug synthesis
(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanol hydrochloride (1227465-76-0) Pyrazolo-pyridine, methanol ~231.70 Tetrahydro-pyrazole, methanol CNS-targeting agents
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole-carbaldehyde, chlorophenylsulfanyl, trifluoromethyl ~338.77 CF3, Cl-phenyl, carbaldehyde Antifungal, agrochemicals

Structural Differences and Implications

Core Heterocycle Variations: The target compound uses a thiophene ring, which offers π-conjugation and sulfur-based reactivity, contrasting with the pyrazolo-pyridine core in 1227465-76-0, which may enhance blood-brain barrier penetration .

Substituent Effects :

  • The N-methyl-N-phenyl sulfonamide group in the target compound increases lipophilicity, which could enhance membrane permeability relative to the polar methoxymethyl group in 1227465-69-1 .
  • The pyridin-3-yl substituent may facilitate hydrogen bonding or π-π stacking in biological targets, unlike the trifluoromethyl group in the pyrazole analog, which contributes to metabolic stability .

Crystallographic Considerations :
Structural determination of such analogs often relies on software like SHELXL for refining bond lengths and angles. For instance, the bond angles in the oxadiazole-thiophene junction (e.g., C–S–C ~105°) align with typical values for sulfonamides .

Biological Activity

N-methyl-N-phenyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, an oxadiazole moiety, and a pyridine group. Its molecular formula is C16H16N4O2SC_{16}H_{16}N_4O_2S, and it possesses unique physicochemical properties that contribute to its biological activity.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to N-methyl-N-phenyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene exhibit potent antimicrobial properties. For instance, certain oxadiazole derivatives have shown effectiveness against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM .

2. Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies indicate that it can induce apoptosis in various cancer cell lines. A structure-activity relationship (SAR) analysis suggests that modifications in the phenyl and pyridine rings enhance cytotoxicity . Notably, compounds with electron-withdrawing groups exhibited higher antiproliferative activity against cancer cells compared to their analogs.

3. Anticonvulsant Properties

Research indicates that certain derivatives of thiophene-based compounds demonstrate anticonvulsant activity. The activity is attributed to the interaction of the compound with specific neurotransmitter receptors, leading to a reduction in seizure frequency in animal models .

The biological activities of N-methyl-N-phenyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene are primarily mediated through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Interaction with DNA : Some studies suggest that the compound can intercalate with DNA or bind to DNA-associated proteins, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways such as MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of N-methyl-N-phenyl derivatives against Mycobacterium tuberculosis using a series of synthesized compounds. The most active compounds showed significant inhibition at low concentrations without cytotoxic effects on human cells .

Case Study 2: Anticancer Activity

In another study involving various cancer cell lines (e.g., A431 and Jurkat), the compound demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating its potential as an effective anticancer agent .

Q & A

Q. What are the recommended synthetic routes for N-methyl-N-phenyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of thiophene sulfonamide precursors with pyridinyl-oxadiazole intermediates. Key steps include:
  • Hydrazine hydrate treatment under reflux to form 1,3,4-oxadiazole rings (ethanol, 5–10 h) .
  • Carbon disulfide and KOH in ethanol for thiolation, followed by acidification to isolate intermediates .
  • Optimization strategies: Use anhydrous solvents, controlled temperature (70–80°C), and inert atmospheres to minimize side reactions. Yields improve with stoichiometric precision (e.g., 1:1.2 molar ratio of sulfonamide to oxadiazole precursor) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the thiophene sulfonamide and oxadiazole moieties. Aromatic protons appear as distinct multiplets (δ 7.0–8.5 ppm), while sulfonamide protons resonate near δ 3.1–3.3 ppm .
  • Infrared Spectroscopy (IR) : Key peaks include S=O stretches (~1350 cm⁻¹) for sulfonamide and C=N stretches (~1600 cm⁻¹) for oxadiazole .
  • X-ray Crystallography : SHELXL refinement resolves tautomeric forms and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and pyridinyl groups) .

Q. What purification techniques are optimal for isolating this compound post-synthesis?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for initial separation.
  • Recrystallization : Ethanol-DMF (4:1) yields high-purity crystals (>95%) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) confirm purity for pharmacological studies .

Q. How can researchers assess the compound’s drug-likeness and target interactions computationally?

  • Methodological Answer :
  • Molecular Docking : Tools like AutoDock Vina predict binding affinity to targets (e.g., COX-2) by simulating interactions between the sulfonamide group and catalytic residues .
  • QSAR Modeling : Correlate substituent effects (e.g., pyridinyl vs. phenyl) with bioactivity using descriptors like logP and polar surface area .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data arising from different assay models?

  • Methodological Answer :
  • In vitro vs. In vivo Discrepancies : For enzyme inhibition assays (e.g., COX-2), validate results using orthogonal methods (e.g., fluorescence polarization vs. calorimetry). Address solubility issues by testing derivatives with hydrophilic substituents (e.g., hydroxyl or carboxyl groups) .
  • Statistical Analysis : Apply ANOVA to compare IC₅₀ values across cell lines (e.g., HEK293 vs. RAW264.7) and identify model-specific artifacts .

Q. What strategies address low solubility in pharmacological testing, and how can bioavailability be improved?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO-PBS (1:9) for in vitro assays; for in vivo studies, employ cyclodextrin-based formulations .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) at the sulfonamide nitrogen to enhance membrane permeability .

Q. How can unexpected byproducts during synthesis (e.g., sulfoxide derivatives) be minimized or characterized?

  • Methodological Answer :
  • Reaction Monitoring : Use TLC (silica, ethyl acetate/hexane) or HPLC to detect intermediates. Adjust oxidation conditions (e.g., replace DMSO with milder solvents) .
  • Byproduct Identification : LC-MS and high-resolution NMR (500 MHz) differentiate sulfoxide (δ 2.8–3.0 ppm for S-O protons) from the target compound .

Q. What experimental approaches evaluate tautomeric behavior in the oxadiazole-thiophene system, and how does this affect reactivity?

  • Methodological Answer :
  • Spectroscopic Analysis : ¹H-¹⁵N HMBC NMR identifies tautomeric equilibria (e.g., oxadiazole-thione vs. oxadiazole-thiol forms) .
  • Computational Studies : Density Functional Theory (DFT) calculates energy differences between tautomers and predicts dominant forms under physiological conditions .

Methodological Notes

  • Data Contradiction Analysis : When conflicting biological activities arise, cross-validate using in silico docking, in vitro enzyme assays, and ex vivo tissue models .
  • Synthetic Optimization : Pilot reactions in microwave-assisted systems (e.g., 100°C, 30 min) can reduce side reactions compared to traditional reflux .
  • Crystallography : For ambiguous electron density maps (e.g., disordered sulfonamide groups), refine using SHELXL’s PART and SUMP instructions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-phenyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-methyl-N-phenyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

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